A Proposed Synthetic Pathway to 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one: A Technical Guide for Chemical Researchers
A Proposed Synthetic Pathway to 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one: A Technical Guide for Chemical Researchers
Disclaimer: The following document outlines a proposed, theoretical synthesis for 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one. To the best of our knowledge, a validated, peer-reviewed synthesis for this specific molecule has not been published in the scientific literature. The proposed pathway is based on established principles of organic chemistry and analogous reactions reported for similar molecular scaffolds. Researchers attempting this synthesis should proceed with caution, perform small-scale test reactions, and thoroughly characterize all intermediates and the final product.
Introduction
The indol-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] The target molecule, 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one, is a polysubstituted oxindole for which a commercial supplier exists, confirming its tangible nature.[2] However, the absence of a publicly available synthetic protocol presents a significant challenge for researchers interested in its study or in the development of its analogs. This guide aims to provide a comprehensive, albeit theoretical, synthetic strategy to access this compound, drawing upon established methodologies for indole and oxindole synthesis and functionalization.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests that the final nitro group can be introduced via electrophilic aromatic substitution on the electron-rich benzene ring of the oxindole core. The core itself, a tetramethylated oxindole, can be conceptually disconnected to reveal a suitable substituted aniline precursor and a carbonyl-containing fragment.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthesis of the Precursor: 1,3,3,7-Tetramethyl-1,3-dihydro-2H-indol-2-one
The synthesis of the tetramethylated oxindole precursor is a key step. A plausible approach involves the reaction of a suitably substituted aniline with an α-halo acyl halide, followed by an intramolecular Friedel-Crafts cyclization.
Step 1: N-acylation of 2,6-Dimethyl-N-methylaniline
The synthesis would commence with the acylation of 2,6-dimethyl-N-methylaniline with 2-bromo-2-methylpropanoyl bromide. The steric hindrance from the ortho-methyl groups on the aniline may necessitate elevated temperatures or the use of a highly reactive acylating agent.
Step 2: Intramolecular Friedel-Crafts Cyclization
The resulting N-(2-bromo-2-methylpropanoyl)-2,6-dimethyl-N-methylaniline would then be subjected to a Lewis acid-catalyzed intramolecular Friedel-Crafts cyclization to form the oxindole ring. The Lewis acid, such as aluminum chloride, would promote the formation of an acylium ion intermediate, which would then be attacked by the electron-rich aromatic ring to close the five-membered lactam.
Proposed Nitration of the Precursor
With the 1,3,3,7-tetramethyl-1,3-dihydro-2H-indol-2-one precursor in hand, the final step is the introduction of a nitro group at the C5 position. The directing effects of the substituents on the aromatic ring need to be considered. The amide group is para-directing, and the methyl group at C7 is ortho- and para-directing. Both would favor substitution at the C5 position.
A variety of nitrating agents could be employed. A classic approach would be the use of a mixture of nitric acid and sulfuric acid. However, for more sensitive substrates, milder conditions are often preferred. A regioselective synthesis of 3-nitroindoles has been reported using non-acidic and non-metallic conditions, which could potentially be adapted for this C5 nitration.[3] For instance, the use of tetramethylammonium nitrate in the presence of trifluoroacetic anhydride could be a viable option.[3]
Caption: Proposed forward synthesis of the target molecule.
Hypothetical Experimental Protocols
PART 1: Synthesis of 1,3,3,7-Tetramethyl-1,3-dihydro-2H-indol-2-one
Step A: Synthesis of N-(2-bromo-2-methylpropanoyl)-2,6-dimethyl-N-methylaniline
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,6-Dimethyl-N-methylaniline | 135.21 | 13.5 g | 0.1 |
| 2-Bromo-2-methylpropanoyl bromide | 229.90 | 25.3 g | 0.11 |
| Triethylamine | 101.19 | 12.1 g | 0.12 |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
To a solution of 2,6-dimethyl-N-methylaniline (0.1 mol) and triethylamine (0.12 mol) in dry dichloromethane (200 mL) at 0 °C under a nitrogen atmosphere, add a solution of 2-bromo-2-methylpropanoyl bromide (0.11 mol) in dry DCM (50 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated aniline.
Step B: Intramolecular Friedel-Crafts Cyclization
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| N-(2-bromo-2-methylpropanoyl)-2,6-dimethyl-N-methylaniline | (Calculated) | (Product from Step A) | (Assumed 0.08) |
| Aluminum chloride (AlCl₃) | 133.34 | 13.3 g | 0.1 |
| Dichloromethane (DCM) | - | 250 mL | - |
Procedure:
-
To a suspension of anhydrous aluminum chloride (0.1 mol) in dry dichloromethane (150 mL) at 0 °C under a nitrogen atmosphere, add a solution of N-(2-bromo-2-methylpropanoyl)-2,6-dimethyl-N-methylaniline (assumed 0.08 mol) in dry DCM (100 mL) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of ice (200 g) and concentrated HCl (50 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 1,3,3,7-tetramethyl-1,3-dihydro-2H-indol-2-one.
PART 2: Synthesis of 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,3,3,7-Tetramethyl-1,3-dihydro-2H-indol-2-one | (Calculated) | (Product from Part 1) | (Assumed 0.05) |
| Nitric acid (70%) | 63.01 | (To be determined) | - |
| Sulfuric acid (98%) | 98.08 | (To be determined) | - |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
To a solution of 1,3,3,7-tetramethyl-1,3-dihydro-2H-indol-2-one (assumed 0.05 mol) in dichloromethane (100 mL) at -10 °C, add a pre-cooled (0 °C) mixture of nitric acid and sulfuric acid (e.g., a 1:2 v/v mixture) dropwise, ensuring the temperature does not rise above -5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice water (200 mL) and neutralize with a saturated solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 1,3,3,7-tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one.
Characterization
The identity and purity of the synthesized compounds should be confirmed using a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the position of the substituents.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the lactam carbonyl and the nitro group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
Safety Considerations
-
Acylating agents like 2-bromo-2-methylpropanoyl bromide are corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Lewis acids such as aluminum chloride are water-reactive and corrosive. Handle in a dry environment and quench with extreme care.
-
Nitrating agents are highly corrosive and strong oxidizing agents. Reactions involving nitrating agents can be highly exothermic and should be performed with caution, especially on a larger scale. Ensure adequate cooling and slow addition of reagents.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and wear appropriate gloves.
This proposed synthesis provides a logical and scientifically grounded pathway to a molecule for which no published procedure exists. It is intended to serve as a starting point for experienced synthetic chemists.
References
[4] Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC. PubMed Central. [5] A General and Scalable Synthesis of Polysubstituted Indoles - MDPI. [1] 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed. [6] Synthesis of indoles - Organic Chemistry Portal. [7] Synthesis of Spiro Indole-2-Ones Using Three Component Reaction of N-Alkylisatins and Triphenylphosphonium Intermediates - PubMed. [8] An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds - RSC Publishing. [9] Process for preparing substituted 1,3-dihydro-2h-indol-2-ones - Google Patents. [10] Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - Beilstein Journals. [11] Synthesis of 3,9,9,9a-Tetramethyl-1,2,3,9a-tetrahydro-9H-imidazo[1,2-a]indol-2-ones by Reaction of 2,3,3-Trimethyl-3H-indole with 2-Bromopropionamides. - ResearchGate. [12] Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin - ResearchGate. [3] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [13] An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - NIH. [14] Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. [2] 1,3,3,7-tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one-None - Thoreauchem. [15] Chapter 2 Diastereoselective Synthesis of 1,7- and 1,2-Fused Indoles by Ring- Opening Cyclization of Indolyl-N-Tethered Epoxides. [16] 1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one 2-oxime | C16H11N3O2 - PubChem. [17] (PDF) Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-Dimethoxy-6-methyl-1,3,5-triazine. - ResearchGate. [18] 2-[4-Carboxy-7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5 - Chem-Impex.-Impex.
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